

The Discovery and Enduring Utility of Iodoethyne: A Technical Guide

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Compound of Interest

Compound Name: *iodoethyne*

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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethyne ($\text{HC}\equiv\text{CI}$), the simplest of the iodoalkynes, is a molecule of significant interest in organic synthesis and materials science. Its polarized carbon-iodine bond and reactive alkyne functionality make it a versatile building block for the introduction of the ethynyl group and the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of **iodoethyne**, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Historical Context and Discovery

While the precise moment of the first synthesis of **iodoethyne** is not definitively documented in a singular landmark publication, its origins are intrinsically linked to the burgeoning field of acetylene chemistry in the 19th century. Acetylene (C_2H_2) itself was first discovered by Edmund Davy in 1836 and later rediscovered and named by the French chemist Marcellin Berthelot in 1860.^[1] The latter half of the 19th century saw a surge in the exploration of acetylene's reactivity, including its reactions with halogens.

Early investigations into the reactions of acetylene with iodine and iodine-containing compounds likely led to the formation of **iodoethyne**, although it may not have been isolated or characterized as a distinct compound at the time. The systematic study of haloalkanes and

their synthesis also gained momentum during this period, providing the foundational knowledge for the preparation of compounds like **iodoethyne**.^[2] It is plausible that **iodoethyne** was first prepared as an intermediate or as part of a mixture in the late 19th or early 20th century during studies on the halogenation of acetylene.

Physicochemical Properties

Iodoethyne is a linear molecule with a carbon-carbon triple bond and a terminal iodine atom. Its physical and chemical properties are summarized in the tables below.

Table 1: General and Spectroscopic Properties of Iodoethyne

Property	Value
Molecular Formula	C ₂ HI
Molar Mass	151.93 g/mol
Appearance	Colorless gas or volatile liquid
Boiling Point	Not well-defined, decomposes
¹ H NMR Chemical Shift	δ ~2.0-3.0 ppm (estimated)
¹³ C NMR Chemical Shift	C-I: δ ~20-40 ppm; C-H: δ ~70-90 ppm (estimated)
IR Spectroscopy (C≡C)	2100-2260 cm ⁻¹ (weak to medium)
IR Spectroscopy (C-I)	~500 cm ⁻¹

Table 2: Structural Parameters of Iodoethyne and Related Compounds

Parameter	Molecule	Value	Reference
Rotational Constant (B ₀)	Methyl Iodoacetylene	1259.02 Mc/sec	[3]
C-I Bond Length	1-Iodoalkynes (typical)	~2.00 Å	
C≡C Bond Length	1-Iodoalkynes (typical)	~1.20 Å	
C-C≡C Bond Angle	1-Iodoalkynes (typical)	180°	
H-C≡C Bond Angle	1-Iodoalkynes (typical)	180°	

Note: Specific experimental data for **iodoethyne** is scarce; some values are typical for the class of 1-iodoalkynes.

Modern Synthetic Protocols

While historical methods for the synthesis of **iodoethyne** are not well-documented, several efficient and reliable modern protocols have been developed for the preparation of 1-iodoalkynes. These methods offer good to excellent yields and tolerate a wide range of functional groups.

Method 1: Iodination of Terminal Alkynes using N-Iodosuccinimide (NIS)

This method involves the direct iodination of a terminal alkyne using N-iodosuccinimide as the iodine source. The reaction can be effectively mediated by neutral alumina (Al₂O₃) or activated by acetic acid.

Experimental Protocol (Al₂O₃ Mediated):

- To a solution of the terminal alkyne (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add N-iodosuccinimide (1.2 mmol) and neutral alumina (Al₂O₃, 2.0 g).
- Stir the mixture at room temperature for the appropriate time (typically 1-4 hours), monitoring the reaction by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of celite.

- Wash the celite pad with the solvent.
- Concentrate the filtrate under reduced pressure to afford the crude 1-iodoalkyne.
- Purify the crude product by column chromatography on silica gel.

Method 2: Grignard-based Iodination

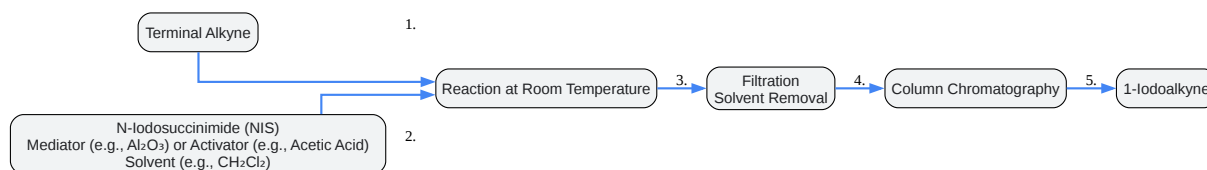
This protocol involves the formation of an acetylide using a Grignard reagent, followed by quenching with an iodine source.

Experimental Protocol:

- To a solution of the terminal alkyne (1.0 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethylmagnesium bromide (1.1 mmol) in THF dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Cool the mixture to 0 °C and add a solution of iodine (1.2 mmol) in THF dropwise.
- Stir the reaction at room temperature for 1-2 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

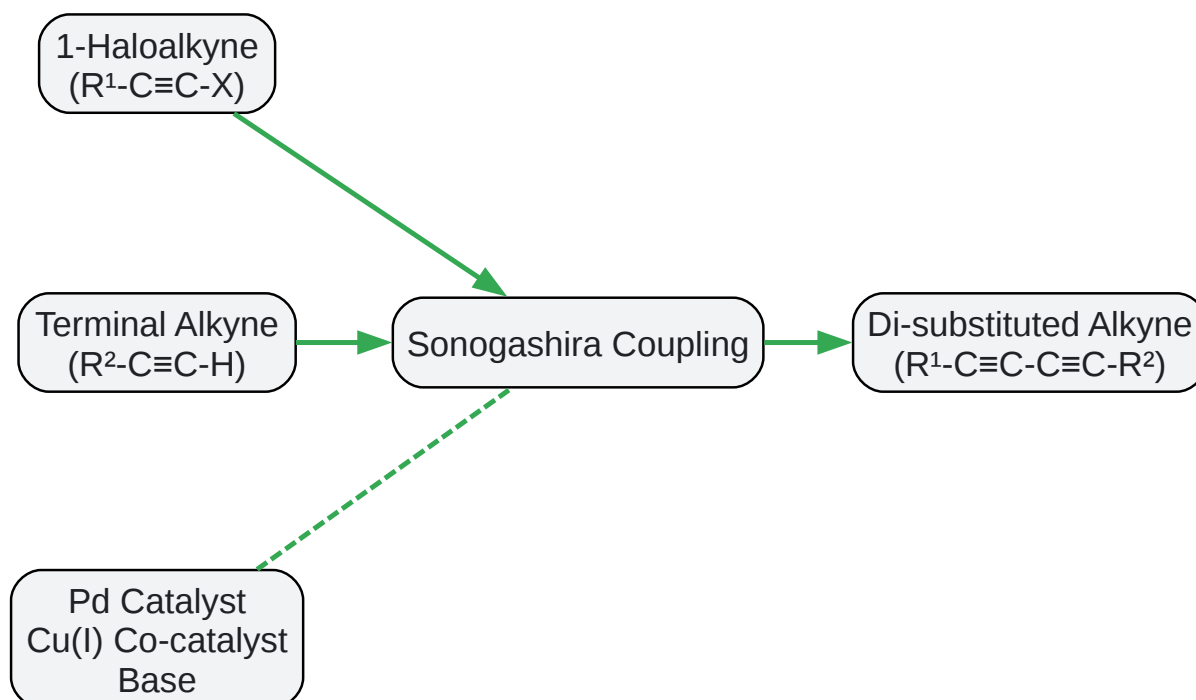
Diagram 1: General Workflow for the Synthesis of 1-Iodoalkynes via Iodination with NIS



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Caption: A generalized workflow for the synthesis of 1-iodoalkynes using N-iodosuccinimide.

Diagram 2: Reactivity of 1-Haloalkynes in Sonogashira Coupling



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Caption: Schematic of the Sonogashira cross-coupling reaction involving a 1-haloalkyne.

Conclusion

Iodoethyne, a molecule with historical roots in the early exploration of acetylene chemistry, continues to be a valuable tool in modern organic synthesis. While the specific details of its initial discovery remain somewhat obscured by the passage of time, its utility is well-established through the development of robust and efficient synthetic methodologies. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals seeking to leverage the unique reactivity of **iodoethyne** and other 1-iodoalkynes in their scientific endeavors. Further research into the precise spectroscopic and structural properties of **iodoethyne** will undoubtedly continue to refine our understanding and expand the applications of this fundamental chemical building block.

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